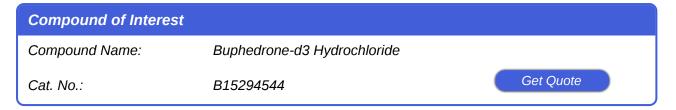


Spectroscopic and Mechanistic Analysis of Buphedrone-d3 Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Buphedrone-d3 Hydrochloride**, a deuterated analog of the synthetic cathinone, buphedrone. Due to the limited availability of public spectroscopic data for the deuterated species, this document primarily presents data for the non-deuterated Buphedrone Hydrochloride as a close proxy. Key differences expected in the spectra of the deuterated compound are noted. Additionally, this guide outlines the experimental protocols for acquiring such data and illustrates the compound's primary mechanism of action on the dopaminergic signaling pathway.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Buphedrone Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for Buphedrone Hydrochloride



| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|------------------------|--------------|---|
| 7.5-8.0 | Multiplet | Aromatic protons (C ₆ H ₅) |
| 5.1-5.3 | Multiplet | Methine proton (CH-N) |
| 2.8-3.0 | Singlet | N-Methyl protons (N-CH₃)* |
| 1.8-2.0 | Multiplet | Methylene protons (CH ₂ -CH ₃) |
| 0.8-1.0 | Triplet | Methyl protons (CH2-CH3) |

^{*}Note: For **Buphedrone-d3 Hydrochloride**, the signal corresponding to the N-Methyl protons (N-CH₃) at approximately 2.8-3.0 ppm would be absent due to the substitution of protons with deuterium.

¹³C NMR Spectroscopic Data for Buphedrone Hydrochloride[1]

| Assignment | |
|-------------------------------|--|
| Carbonyl Carbon (C=O)[1] | |
| Aromatic Carbon (Quaternary) | |
| Aromatic Carbons (CH) | |
| Methine Carbon (CH-N)[1] | |
| N-Methyl Carbon (N-CH₃)[1] | |
| Methylene Carbon (CH2-CH3)[1] | |
| Methyl Carbon (CH2-CH3) | |
| | |

Infrared (IR) Spectroscopy

Key IR Absorption Bands for Buphedrone Hydrochloride



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~2970 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~2700-2400 | Broad, Strong | N-H Stretch (Amine Salt) |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Weak | C=C Stretch (Aromatic) |
| ~700, ~760 | Strong | C-H Bend (Aromatic, Monosubstituted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Buphedrone Hydrochloride is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, is added for chemical shift calibration.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- Nuclei: ¹H and ¹³C.
- Temperature: Standard ambient probe temperature (e.g., 298 K).
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.



- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
- ¹³C NMR Parameters:
 - Pulse Sequence: Standard proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). A small amount of the crystalline Buphedrone Hydrochloride is placed directly onto the ATR crystal (e.g., diamond or germanium). Sufficient pressure is applied to ensure good contact between the sample and the crystal.

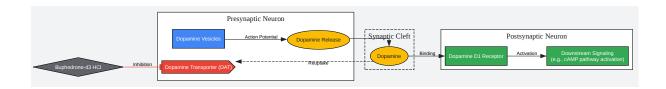
Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.



Mechanism of Action: Dopaminergic Signaling Pathway

Buphedrone, like other synthetic cathinones, primarily exerts its stimulant effects by modulating the dopaminergic system in the brain.[2] Its mechanism of action involves the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission is associated with the rewarding and psychostimulant properties of the drug.[2]



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